molecular formula C23H17BrN4 B3843864 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone

4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843864
M. Wt: 429.3 g/mol
InChI Key: CYWAKAIZJBYRED-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone, also known as BBPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBPH is a hydrazone derivative of 4-bromobenzaldehyde and 2,6-diphenyl-4-pyrimidinylhydrazine. This compound has shown promising results in various scientific studies, making it a topic of interest in the scientific community.

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been suggested that 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and act as a fluorescent probe for the detection of metal ions. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been found to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been found to have low toxicity in animal studies, making it a safer alternative to other compounds. However, 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has some limitations, including its limited solubility in water and its potential for photobleaching when used as a fluorescent probe.

Future Directions

There are several future directions for the study of 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone. One potential direction is the further investigation of its anticancer properties and its potential use as a chemotherapeutic agent. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone could also be studied for its potential use in the treatment of bacterial and fungal infections. Additionally, 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone could be further developed as a fluorescent probe for the detection of metal ions. Overall, 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has shown promising results in various scientific studies, making it a compound of interest for future research.

Scientific Research Applications

4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit anticancer, antibacterial, and antifungal properties. 4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2,6-diphenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4/c24-20-13-11-17(12-14-20)16-25-28-22-15-21(18-7-3-1-4-8-18)26-23(27-22)19-9-5-2-6-10-19/h1-16H,(H,26,27,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWAKAIZJBYRED-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NN=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2,6-diphenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-bromobenzaldehyde (2,6-diphenyl-4-pyrimidinyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.